molecular formula C11H9FN2O B1444219 3-(4-fluorobenzoyl)-1-methyl-1H-pyrazole CAS No. 1432677-91-2

3-(4-fluorobenzoyl)-1-methyl-1H-pyrazole

Cat. No.: B1444219
CAS No.: 1432677-91-2
M. Wt: 204.2 g/mol
InChI Key: FISDRMZHBSERMF-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzoyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 3-(4-fluorobenzoyl)-1-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a fluorobenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyrazole Ring: The resulting intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent such as methyl iodide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Fluorobenzoyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-(4-fluorobenzoyl)-1-methyl-1H-pyrazole derivatives in cancer therapy. For instance, compounds derived from this pyrazole have shown effectiveness against multiple cancer cell lines, including breast adenocarcinoma and prostate cancer. A specific study demonstrated that certain derivatives exhibited significantly higher potency than others, indicating their potential as lead compounds for further development in anticancer drugs .

1.2 Enzyme Inhibition

Another significant application is in the inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The compound has been identified as a selective and competitive inhibitor, suggesting its potential role in therapeutic strategies targeting MAO-B .

Agricultural Applications

2.1 Pesticide Development

This compound serves as a crucial intermediate in the synthesis of various pesticides. Its derivatives are utilized to create novel fungicides and herbicides, which are essential in modern agriculture for managing crop diseases and enhancing yield . The compound's structural diversity allows for the development of products with high efficiency and low toxicity, aligning with current trends toward environmentally friendly agricultural practices.

2.2 Synthesis of Agrochemicals

The synthesis methods for compounds based on this compound have been optimized for industrial applications, focusing on reducing waste and improving yield during production processes. For example, methods involving the use of dimethylamino vinyl methyl ketone have shown promise in producing high-quality agrochemicals efficiently .

Chemical Synthesis and Methodology

3.1 Synthesis Techniques

The synthesis of this compound typically involves several steps, including condensation reactions with various substrates to achieve desired modifications. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

3.2 Structural Modifications

Researchers have also investigated the structural modifications of this compound to improve its biological activity. By altering substituents on the pyrazole ring or the benzoyl moiety, scientists can tailor compounds for specific therapeutic or agricultural functions .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant potency against prostate cancer cell lines with IC50 values lower than existing treatments .
Study BMAO-B InhibitionIdentified as a promising lead compound for neuroprotective therapies due to selective inhibition properties .
Study CPesticide DevelopmentDeveloped novel fungicides based on pyrazole derivatives with reduced toxicity profiles compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in inflammatory pathways. The fluorobenzoyl group enhances its binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

3-(4-Fluorobenzoyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1,3-Bis(4-fluorobenzoyl)benzene: This compound also contains fluorobenzoyl groups but differs in its core structure, leading to different chemical and physical properties.

    4-Fluorobenzophenone: Another related compound with a fluorobenzoyl group, but with a different arrangement of functional groups.

    4,4’-Difluorobenzophenone: Similar in containing fluorobenzoyl groups, but with two fluorine atoms, affecting its reactivity and applications.

Biological Activity

3-(4-Fluorobenzoyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3C_{10}H_{8}FN_{3} with a molecular weight of approximately 189.19 g/mol. The presence of a fluorine atom in the benzoyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substitution may enhance the compound's metabolic stability and bioavailability, allowing it to effectively modulate biological pathways.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly leukemia and solid tumor cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, such as kinases and proteases. The inhibition mechanism often involves binding to the active site of these enzymes, thereby preventing substrate access .

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Pyrazole Core : The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Benzoylation : The pyrazole is then subjected to benzoylation using 4-fluorobenzoyl chloride under basic conditions to yield the final product.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several leukemia cell lines. The compound exhibited notable cytotoxic effects, with IC50 values ranging from 2.87 µM to 6.24 µM across different cell lines, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Interaction

A molecular docking study assessed the binding affinity of this compound to various targets involved in cancer metabolism. The results showed strong interactions with key enzymes, suggesting that this compound could serve as a scaffold for developing selective inhibitors .

Data Tables

Biological ActivityIC50 (µM)Cell Line
Antileukemic2.87MV4-11
Antileukemic6.24HL60
Antileukemic4.0K562

Properties

IUPAC Name

(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-7-6-10(13-14)11(15)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDRMZHBSERMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.